molecular formula C16H14N2O B10839294 1-(2-phenoxybenzyl)-1H-imidazole

1-(2-phenoxybenzyl)-1H-imidazole

Cat. No.: B10839294
M. Wt: 250.29 g/mol
InChI Key: DFVDKHRBBOONAK-UHFFFAOYSA-N
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Description

1-(2-Phenoxybenzyl)-1H-imidazole is an imidazole derivative featuring a phenoxybenzyl group at the N-1 position of the imidazole ring. This compound is of interest in medicinal chemistry due to the versatility of the imidazole scaffold, which is prevalent in drugs targeting enzymes, receptors, and microbial pathogens.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

1-[(2-phenoxyphenyl)methyl]imidazole

InChI

InChI=1S/C16H14N2O/c1-2-7-15(8-3-1)19-16-9-5-4-6-14(16)12-18-11-10-17-13-18/h1-11,13H,12H2

InChI Key

DFVDKHRBBOONAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CN3C=CN=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimycobacterial Activity
  • Phenoxyalkylbenzimidazoles (): Derivatives with phenoxyalkyl chains exhibit activity against Mycobacterium tuberculosis. The phenoxy group’s lipophilicity may enhance membrane penetration [1].
  • Comparison: The 2-phenoxybenzyl group in the target compound could similarly improve antimycobacterial efficacy, though activity depends on alkyl chain length and substitution patterns.
Antiepileptic Activity
  • 1-(Naphthylalkyl)-1H-imidazoles (): CoMSIA models highlight that bulky naphthyl groups and electron-rich regions correlate with potent MES test activity (ED50 values: 10–50 mg/kg) [2].
Anticancer Activity
  • 1-(3',4',5'-Trimethoxyphenyl)-1H-imidazole (): The trimethoxyphenyl group enhances tubulin polymerization inhibition (IC50: ~1 µM) [3].
  • Comparison: The phenoxybenzyl group lacks methoxy substituents, likely reducing tubulin binding but offering alternative mechanisms (e.g., kinase inhibition).
Antifungal Activity
  • Clotrimazole (): The diphenylmethyl group confers potent antifungal activity (CYP51 inhibition). Log P = 5.6 facilitates membrane penetration [15].
  • Comparison: The target compound’s phenoxybenzyl group (log P ~4–5, estimated) may offer moderate lipophilicity, balancing efficacy and toxicity.

Physicochemical Properties

Compound Name log P Molecular Weight (g/mol) Water Solubility Key Functional Groups
1-(2-Phenoxybenzyl)-1H-imidazole ~4.5* 280.3 Low Phenoxy, benzyl
Clotrimazole 5.6 344.8 Insoluble Chlorophenyl, diphenylmethyl [15]
TIO (Chitosan nanoform derivative) 4.4 409.3 Poor Thienyl, dichlorophenyl [10]
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 3.8 241.2 Moderate Fluorophenyl, benzimidazole [4]

Notes:

  • *Estimated log P for 1-(2-phenoxybenzyl)-1H-imidazole using fragment-based methods.
  • Bulky substituents (e.g., diphenylmethyl in clotrimazole) increase log P but reduce solubility [15].

Drug Delivery and Formulation

  • Chitosan Nanoforms (): Imidazole derivatives like TIO and ECO are encapsulated in chitosan nanocapsules to improve bioavailability of hydrophobic drugs (log P >4) [10].
  • Relevance to Target Compound: The moderate lipophilicity of 1-(2-phenoxybenzyl)-1H-imidazole makes it a candidate for similar nanoformulations to enhance therapeutic delivery.

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